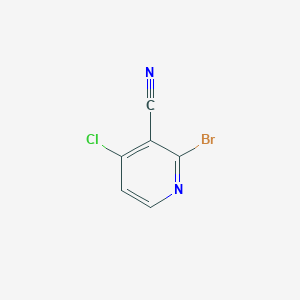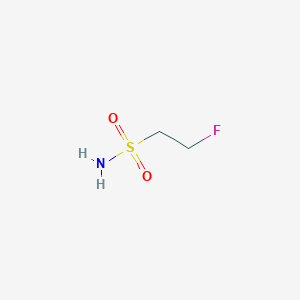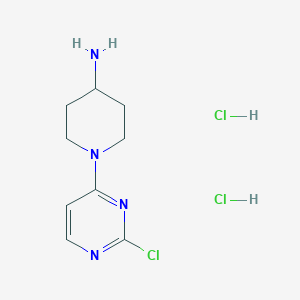
2-bromo-4-chloropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloropyridine-3-carbonitrile (2-BCPC) is an organic compound with a wide range of applications in the fields of science and technology. It is a colorless liquid with a pungent odor and a boiling point of 140.5 °C. 2-BCPC is a versatile compound that has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the synthesis of dyes, pigments, and catalysts. Furthermore, 2-BCPC has been found to have a variety of biochemical, physiological, and pharmacological effects, making it a valuable compound for scientific research.
科学的研究の応用
2-bromo-4-chloropyridine-3-carbonitrile has been used in a variety of scientific research applications, including the synthesis of organic compounds and pharmaceuticals, the synthesis of dyes and pigments, and the synthesis of catalysts. Furthermore, this compound has been used in the study of biochemical and physiological processes, as well as in the development of drugs and therapeutic agents.
作用機序
2-bromo-4-chloropyridine-3-carbonitrile has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting cyclooxygenase, this compound has been found to reduce inflammation and pain. Furthermore, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. By inhibiting acetylcholinesterase, this compound has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on cyclooxygenase and acetylcholinesterase, this compound has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting monoamine oxidase, this compound has been found to increase levels of these neurotransmitters, leading to improved mood and cognitive function. Furthermore, this compound has been found to inhibit the enzyme adenosine deaminase, which is involved in the breakdown of adenosine, a nucleoside involved in the regulation of the immune system. By inhibiting adenosine deaminase, this compound has been found to increase levels of adenosine, leading to improved immune system function.
実験室実験の利点と制限
2-bromo-4-chloropyridine-3-carbonitrile has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost, making it an affordable compound for researchers. Furthermore, this compound is a stable compound and is easily stored and handled. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and can easily react with other compounds, making it difficult to use in certain experiments. Furthermore, this compound is a highly toxic compound and should be handled with care.
将来の方向性
There are a number of possible future directions for research involving 2-bromo-4-chloropyridine-3-carbonitrile. One possible direction is the development of new drugs and therapeutic agents based on this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, such as its effects on cyclooxygenase, acetylcholinesterase, monoamine oxidase, and adenosine deaminase. Furthermore, further research could be conducted on the synthesis of this compound and its use in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted on the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research could be conducted on the safety and toxicity of this compound.
合成法
The synthesis of 2-bromo-4-chloropyridine-3-carbonitrile is typically achieved through a two-step reaction involving the reaction of bromoacetamide and 4-chloropyridine-3-carbonitrile. In the first step, bromoacetamide is reacted with 4-chloropyridine-3-carbonitrile in the presence of a base, such as sodium hydroxide, to form this compound. In the second step, the resulting this compound is reacted with a reducing agent, such as sodium borohydride, to form the desired product.
特性
IUPAC Name |
2-bromo-4-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPMSLGPZWRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)


![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)


![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)